N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Overview
Description
N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide: is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes two piperidine rings substituted with tetramethyl groups and connected by an oxamide linkage. This compound is often used as a hindered amine light stabilizer, which helps improve the performance and longevity of materials exposed to light.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with oxalyl chloride to form an intermediate, which is then reacted with 2,2,6,6-tetramethyl-4-piperidone again to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide can be carried out using continuous-flow processes. These processes involve the use of micro fixed-bed reactors, which allow for efficient mass transfer and improved reaction rates. The starting materials, such as 2,2,6,6-tetramethyl-4-piperidone and oxalyl chloride, are mixed and reacted under controlled temperature and pressure conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the piperidine rings is replaced with another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide oxide.
Reduction: Formation of N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide alcohol.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers exposed to light.
Biology: Investigated for its potential use in protecting biological samples from light-induced damage.
Medicine: Explored for its potential in drug delivery systems due to its stability and ability to form complexes with various drugs.
Mechanism of Action
The mechanism by which N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide exerts its effects involves the stabilization of free radicals. The piperidine rings in the compound act as scavengers for free radicals, preventing them from causing damage to the material or biological system. This stabilization is achieved through the formation of stable nitroxide radicals, which can effectively neutralize reactive species .
Comparison with Similar Compounds
2,2,6,6-tetramethylpiperidin-4-yl)oxyl (TEMPO): A stable nitroxide radical used as an oxidation catalyst.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another hindered amine light stabilizer with similar applications in polymer stabilization.
Uniqueness: N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide is unique due to its oxamide linkage, which provides additional stability and enhances its ability to form complexes with other molecules. This makes it particularly effective in applications requiring long-term stability and protection from light-induced degradation .
Properties
IUPAC Name |
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O2/c1-17(2)9-13(10-18(3,4)23-17)21-15(25)16(26)22-14-11-19(5,6)24-20(7,8)12-14/h13-14,23-24H,9-12H2,1-8H3,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUJIAHCNZVTLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2CC(NC(C2)(C)C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342242 | |
Record name | N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65612-87-5 | |
Record name | N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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